molecular formula C14H22N6O2S2 B6779130 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine

Cat. No.: B6779130
M. Wt: 370.5 g/mol
InChI Key: MDDGPOLWTYOAJV-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine is a complex organic compound featuring a thiazole ring, a triazole ring, and a pyrrolidine ring

Properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S2/c1-11-13(23-10-15-11)9-18(2)7-12-4-5-20(8-12)24(21,22)14-6-16-17-19(14)3/h6,10,12H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDGPOLWTYOAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)CC2CCN(C2)S(=O)(=O)C3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the pyrrolidine derivative. Common reagents used in these reactions include bromine, methylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Triazole Derivatives: Compounds such as fluconazole and voriconazole contain the triazole ring.

    Pyrrolidine Derivatives: Compounds like nicotine and pyrrolidine itself are structurally related.

Uniqueness

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-3-yl]methanamine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds. This structural complexity allows for diverse applications and interactions in various fields.

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